3-(Methylthio)-1-hexanol

Vue d'ensemble

Description

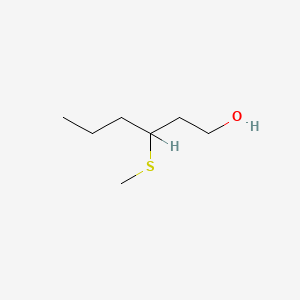

3-(Methylthio)-1-hexanol is an organic compound characterized by a hexanol backbone with a methylthio group attached to the third carbon atom. This compound is known for its distinctive sulfurous odor and is used in various industrial and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)-1-hexanol typically involves the reaction of 1-hexanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-hexanol is replaced by the methylthio group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentrations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of the corresponding thiol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted hexanols.

Applications De Recherche Scientifique

Chemical Properties and Safety Assessment

3-(Methylthio)-1-hexanol is characterized by its molecular formula and a molecular weight of 148.26 g/mol. It exists as a clear liquid with a boiling point that makes it suitable for various applications in flavoring and fragrances. The safety assessment conducted by the Expert Panel for Fragrance Safety indicates that this compound does not present significant safety concerns regarding skin sensitization, genotoxicity, or reproductive toxicity under current usage levels .

Toxicological Profile

- Genotoxicity : Data from read-across analogs suggest that this compound is not expected to be genotoxic .

- Repeated Dose Toxicity : The exposure levels are significantly below the threshold of toxicological concern (TTC), indicating minimal risk .

- Skin Sensitization : Evaluated using the dermal sensitization threshold (DST), the exposure also falls below the acceptable limits .

- Environmental Impact : It has been classified as not persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards .

Applications in Flavoring

This compound is primarily utilized in the food industry for its flavoring properties. It is particularly noted for its role in enhancing the aroma profiles of various fruits and vegetables.

Flavor Profiles

- Fruit Flavors : This compound is significant in creating tropical fruit aromas, especially in products like passion fruit and certain wines. Its low odor threshold (70-80 pg/L) makes it effective even at minimal concentrations .

- Vegetable Flavors : It also contributes to the flavor profile of vegetables and condiments, providing a unique sulfurous note that can enhance overall taste experiences .

Case Studies and Research Findings

Several studies have documented the application of this compound in food science and flavor chemistry:

Case Study 1: Wine Aroma Enhancement

Research indicates that this compound plays a crucial role in the aroma of wines, particularly those made from grapes infected with Botrytis cinerea. This compound contributes to fruity notes essential for wine quality .

Case Study 2: Flavor Development in Food Products

A study on volatile sulfur compounds highlighted that this compound significantly impacts the aroma of baked goods and snacks such as popcorn and nuts, demonstrating its versatility across different food categories .

Mécanisme D'action

The mechanism of action of 3-(Methylthio)-1-hexanol involves its interaction with various molecular targets, primarily through its sulfur-containing functional group. This group can participate in redox reactions, forming sulfoxides and sulfones, which can further interact with biological molecules. The pathways involved include oxidative stress response and sulfur metabolism.

Comparaison Avec Des Composés Similaires

3-(Methylthio)-1-propanol: Similar structure but with a shorter carbon chain.

3-(Methylthio)-1-butanol: Similar structure with a four-carbon chain.

3-(Methylthio)-1-pentanol: Similar structure with a five-carbon chain.

Uniqueness: 3-(Methylthio)-1-hexanol is unique due to its specific chain length, which influences its physical and chemical properties, such as boiling point and solubility. This makes it particularly suitable for certain industrial applications where other similar compounds may not perform as effectively.

Activité Biologique

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | CHOS |

| Molecular Weight | 148.266 g/mol |

| IUPAC Name | 3-(methylsulfanyl)hexan-1-ol |

| CAS Registry Number | 51755-66-9 |

Structure

The molecular structure of 3-(methylthio)-1-hexanol features a thioether group attached to a hexanol backbone, which contributes to its unique sensory properties.

Genotoxicity

Research indicates that this compound does not exhibit mutagenic properties. A read-across from similar compounds suggests that it lacks genotoxic potential. Specifically, studies on related compounds like 2-(ethylthio)ethanol showed no mutagenic activity in bacterial reverse mutation assays (Ames test) . Furthermore, no clastogenic activity has been reported for this compound based on analogous assessments of 3-(methylthio)propanol .

Repeated Dose Toxicity

There are currently no specific studies assessing the repeated dose toxicity of this compound. However, exposure levels are reported to be below the threshold of toxicological concern (TTC), indicating a low risk at typical use levels . The estimated systemic exposure is approximately 0.013 μg/kg/day, which is significantly lower than the TTC limit of 30 μg/kg/day for Class I materials .

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, there is a lack of data regarding reproductive toxicity for this compound. The available exposure estimates again suggest that it remains below safety thresholds .

Environmental Impact

The environmental assessments indicate that this compound is not persistent or bioaccumulative, thus posing minimal ecological risks under standard conditions .

Fragrance Ingredient Safety Assessment

Metabolism Studies

Metabolic profiling has shown that this compound is expected but not quantified in biological systems. The lack of detailed metabolic studies limits understanding of its biotransformation and potential systemic effects .

Propriétés

IUPAC Name |

3-methylsulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASXSHMJYRPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866215 | |

| Record name | 3-(Methylsulfanyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with sulfurous onion, garlic green vegetable odour | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.974 (20°) | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51755-66-9, 90180-89-5 | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51755-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulfanyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)hexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFU4A74TQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | R-3-(Methylthio)-1-hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(Methylthio)-1-hexanol interesting from a dielectric properties perspective?

A1: This compound exhibits a phenomenon called Debye-type dielectric relaxation, particularly in its highly viscous state approaching the glass transition []. This means that its molecular dipoles reorient in response to an applied electric field, and this reorientation process contributes to the material's dielectric response. Notably, the Debye relaxation in this compound is the slowest and strongest relaxation dynamic observed []. This property makes it interesting for studying fundamental molecular dynamics in condensed matter.

Q2: How does the Debye relaxation of this compound compare to other similar molecules?

A2: Studies comparing this compound to 2-ethyl-1-hexanol (a Debye liquid) and 2-ethylhexylamine (a non-Debye liquid) reveal intriguing differences []. While the Debye relaxation strength and time remain relatively consistent between this compound and 2-ethyl-1-hexanol, the former exhibits a significantly enhanced structural relaxation strength and a longer relaxation time []. This suggests a reduced dynamic separation between the Debye and structural relaxations in this compound. These comparisons are valuable for understanding the structural factors influencing Debye relaxation behavior.

Q3: Are there efficient synthetic routes for producing this compound?

A3: Yes, research has established a straightforward synthesis starting with E-2-hexenal []. The process involves a 1,4-conjugated addition of sodium thiomethoxide to E-2-hexenal, yielding 3-methylthio hexanal. Subsequent reduction using sodium borohydride leads to this compound. Each step boasts high yields, making this a practical synthetic route [].

Q4: How is the structure of synthesized this compound confirmed?

A4: The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is employed to analyze the compound's mass fragments, while proton nuclear magnetic resonance (1HNMR) spectroscopy helps elucidate its molecular structure []. These techniques provide complementary data to ensure the successful synthesis of the target compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.